Methyl benzo[d]oxazole-7-carboxylate
Overview
Description
Methyl benzo[d]oxazole-7-carboxylate is a chemical compound with the IUPAC name methyl 1,3-benzoxazole-7-carboxylate . It has a molecular weight of 177.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl benzo[d]oxazole-7-carboxylate consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis
Methyl benzo[d]oxazole-7-carboxylate is a solid at room temperature . It has a molecular weight of 177.16 . The compound should be stored in a refrigerator .Scientific Research Applications
Antiproliferative Activity
One significant application of Methyl benzo[d]oxazole-7-carboxylate derivatives is in the development of antiproliferative agents. For instance, the synthesis and study of 2-aryl and -heteroaryl benzoxazole derivatives have demonstrated potential antitumor activity in various cancer cells. Compounds like Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate and Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate have shown promising results in inducing apoptotic cell death and arresting cancer cells in specific phases of the cell cycle, suggesting their potential as anticancer agents (Kuzu et al., 2022).
Antimicrobial Agents
Another application area is the synthesis of novel benzoxazole-based compounds with antimicrobial properties. By utilizing Methyl benzo[d]oxazole-7-carboxylate as a starting material, researchers have developed compounds that exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria, highlighting the compound's role in the development of new antimicrobial agents (Vodela et al., 2013).
Organic Synthesis and Chemical Reactions
Methyl benzo[d]oxazole-7-carboxylate is also instrumental in organic synthesis and chemical reactions. For example, it has been involved in the palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids, showcasing its utility in complex chemical transformations (Giri et al., 2007).
Electro-Optical and Charge Transport Properties
Furthermore, the study of structural, electro-optical, charge transport, and nonlinear optical properties of benzoxazole derivatives, including those related to Methyl benzo[d]oxazole-7-carboxylate, contributes to the development of materials for organic electronics and photonics. These compounds exhibit properties conducive to applications in organic light-emitting diodes, organic thin-film transistors, and other electronic devices (Irfan et al., 2018).
Synthesis of Novel Oxazole Derivatives
The compound also serves as a precursor in the synthesis of novel oxazole derivatives through convergent integration of domino sequences, offering a versatile approach to the creation of bioactive molecules with potential applications in medicinal chemistry (Xue et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 1,3-benzoxazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWYSYMOKICPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599749 | |
Record name | Methyl 1,3-benzoxazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[d]oxazole-7-carboxylate | |
CAS RN |
1086378-35-9 | |
Record name | 7-Benzoxazolecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,3-benzoxazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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